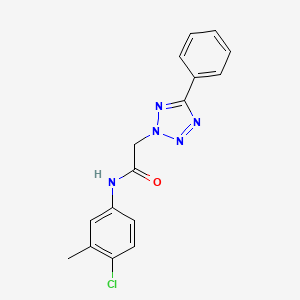
N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)ethanediamide
Descripción general
Descripción
N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)ethanediamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). This protein is located in the outer mitochondrial membrane and is involved in the regulation of several biological processes, including apoptosis, inflammation, and oxidative stress. DPA-714 has been extensively studied for its potential applications in scientific research, particularly in the field of neurology.
Mecanismo De Acción
The precise mechanism of action of N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)ethanediamide is not fully understood. However, it is known to bind selectively to TSPO, which is involved in the regulation of several biological processes, including apoptosis, inflammation, and oxidative stress. TSPO has been shown to be overexpressed in activated microglia and astrocytes, two cell types involved in neuroinflammation. By binding to TSPO, N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)ethanediamide can be used as a PET tracer to visualize the expression of TSPO in the brain, providing valuable insights into the role of neuroinflammation in various neurological disorders.
Biochemical and Physiological Effects
N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to have several biochemical and physiological effects. It has been shown to reduce neuroinflammation and oxidative stress, which are two key factors involved in the pathogenesis of various neurological disorders. N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)ethanediamide has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and Parkinson's disease. These effects are thought to be mediated through the binding of N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)ethanediamide to TSPO, which regulates the expression of several genes involved in neuroinflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)ethanediamide has several advantages for lab experiments. It is a selective ligand for TSPO, which allows for its specific binding to activated microglia and astrocytes. N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)ethanediamide can be used as a PET tracer to visualize the expression of TSPO in the brain, providing valuable insights into the role of neuroinflammation in various neurological disorders. However, N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)ethanediamide has several limitations for lab experiments. It is relatively expensive and requires specialized equipment for its synthesis and purification. Additionally, its use as a PET tracer requires the use of radioactive isotopes, which can be hazardous and require specialized handling.
Direcciones Futuras
There are several future directions for the use of N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)ethanediamide in scientific research. One potential application is the development of new therapies for neurological disorders based on the regulation of neuroinflammation and oxidative stress. N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)ethanediamide could be used as a tool to identify new drug targets and to evaluate the efficacy of potential treatments. Additionally, N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)ethanediamide could be used to study the role of neuroinflammation in other diseases, such as cancer and autoimmune disorders. Finally, new methods for the synthesis and purification of N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)ethanediamide could be developed to improve its yield and purity, making it more accessible to researchers.
Aplicaciones Científicas De Investigación
N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)ethanediamide has been extensively studied for its potential applications in scientific research, particularly in the field of neurology. It has been shown to bind selectively to TSPO, which is overexpressed in activated microglia and astrocytes, two cell types involved in neuroinflammation. N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)ethanediamide has been used as a PET tracer to visualize the expression of TSPO in the brain, providing valuable insights into the role of neuroinflammation in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
N'-(2,3-dichlorophenyl)-N-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2/c15-10-2-1-3-11(12(10)16)19-14(21)13(20)18-8-9-4-6-17-7-5-9/h1-7H,8H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXQIVXGLXEPKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,5-dichlorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4692721.png)


![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4692746.png)
![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-(3-pyridinylmethyl)acetamide](/img/structure/B4692756.png)
![methyl 5-(aminocarbonyl)-4-methyl-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4692760.png)
![N-(4-chloro-2-fluorophenyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4692765.png)
amine hydrochloride](/img/structure/B4692768.png)
![dimethyl 5-({[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)isophthalate](/img/structure/B4692774.png)
![2-(3-methoxyphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4692780.png)
![2-{2-[(1-naphthylmethyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4692787.png)

![methyl 4-{[(4-chlorobenzyl)sulfonyl]amino}benzoate](/img/structure/B4692798.png)
![3-allyl-4-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4692808.png)